Bumetrizole

Catalog No.
S595597
CAS No.
3896-11-5
M.F
C17H18ClN3O
M. Wt
315.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bumetrizole

CAS Number

3896-11-5

Product Name

Bumetrizole

IUPAC Name

2-tert-butyl-6-(5-chlorobenzotriazol-2-yl)-4-methylphenol

Molecular Formula

C17H18ClN3O

Molecular Weight

315.8 g/mol

InChI

InChI=1S/C17H18ClN3O/c1-10-7-12(17(2,3)4)16(22)15(8-10)21-19-13-6-5-11(18)9-14(13)20-21/h5-9,22H,1-4H3

InChI Key

OCWYEMOEOGEQAN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

Synonyms

2-(5-Chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methylphenol; 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-p-cresol; 2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chloro-2H-benzotriazole; 5-Chloro-2-(3-tert-butyl-2-hydroxy-5-methylphenyl)b

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC(=CC3=N2)Cl)O)C(C)(C)C

The exact mass of the compound Bumetrizole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PC; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

Bumetrizole (CAS 3896-11-5), also known as UV-326, is a high-performance ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class. Its primary function is to protect polymers, coatings, and other organic materials from photodegradation by absorbing harmful UV radiation in the 270-380 nm range and dissipating the energy as harmless heat. This stabilization preserves the material's integrity, preventing color change, loss of mechanical strength, and reduced service life. Key selection factors within this class include thermal stability for processing, low volatility for long-term performance, and compatibility with specific polymer matrices.

While numerous benzotriazole UV absorbers (BUVs) exist, direct substitution based on chemical class alone often leads to process failures or premature product degradation. Subtle structural differences significantly impact critical procurement-relevant properties. For example, the 5-chloro substitution on the benzotriazole ring in Bumetrizole enhances intrinsic photostability compared to non-halogenated analogs. Furthermore, properties such as volatility, polymer matrix compatibility, and regulatory status are not uniform across the class. Substituting with a more volatile absorber like UV-329 can lead to significant loss during high-temperature compounding, while using an alternative like UV-328 introduces regulatory complexities due to its classification as a Substance of Very High Concern (SVHC) in Europe. The choice of UV absorber is therefore a precise decision tied to processing conditions, end-use environment, and regulatory compliance.

Enhanced Photopermanence from 5-Chloro Substitution

Research demonstrates that substituting the benzotriazole ring with electron-withdrawing groups (EWG), such as the 5-chloro group found in Bumetrizole, significantly improves the photostability of the UV absorber. This contradicts the traditional assumption that a stronger intramolecular hydrogen bond is the sole determinant of stability. In a comparative study in melamine coatings, a BZT with a strong EWG at the 5-position exhibited only 85% of the photoloss (a 15% improvement in permanence) observed for a high-performance bis-xylyl hydroxyphenyl triazine (HPT) UV absorber after 3000 hours of exposure. This enhanced intrinsic stability means longer effective protection for the substrate material.

Evidence DimensionPhotochemical Loss (Absorbance Loss)
Target Compound DataA 5-EWG BZT (structurally analogous to Bumetrizole) showed 0.24 absorption loss.
Comparator Or BaselineBis-xylyl hydroxyphenyl triazine (HPT) UV absorber showed 0.29 absorption loss.
Quantified Difference~15% lower photoloss for the 5-EWG BZT structure.
ConditionsEvaluation in a melamine coating after 3000 hours of exposure.

Superior photopermanence translates to a longer functional service life for the protected material, a critical factor in high-value, long-duration applications like automotive coatings and architectural plastics.

Favorable Regulatory Profile Compared to High-Volume Alternatives like UV-328

Several widely used benzotriazole UV absorbers, including UV-328, UV-320, and UV-327, have been identified as Substances of Very High Concern (SVHC) in Europe under REACH regulations due to concerns over their persistent, bioaccumulative, and toxic (PBT) properties. This designation creates significant regulatory burdens and is driving global phase-out and substitution efforts. Bumetrizole (UV-326) is not on the current REACH Annex XIV Authorisation List and has been assessed as a potentially safer alternative in hazard assessments, meeting fewer criteria for PBT identification than its regulated counterparts. For instance, one comparative hazard assessment scored UV-328 as high for bioaccumulation, whereas UV-326 was scored lower.

Evidence DimensionRegulatory Status & Hazard Profile
Target Compound DataBumetrizole (UV-326): Not listed as an SVHC requiring authorization under REACH. Assessed as a potentially safer alternative.
Comparator Or BaselineUV-328: Identified as an SVHC under REACH, recommended for the Annex XIV Authorisation List.
Quantified DifferenceQualitative but critical difference in regulatory status, avoiding significant compliance costs and supply chain risk.
ConditionsEuropean Chemicals Agency (ECHA) REACH Regulation.

Procuring Bumetrizole instead of regulated alternatives like UV-328 mitigates significant regulatory risk, ensures long-term supply chain stability, and simplifies compliance for products intended for the global market.

Low Volatility for High-Temperature Processing Integrity

Bumetrizole is characterized by its low volatility and high resistance to thermal degradation, which are critical for maintaining performance during high-temperature processing of engineering plastics like polyolefins and polyesters. Unlike more volatile UV absorbers, Bumetrizole can be used in compounding and molding processes without significant loss or decomposition. This ensures that the specified concentration of the stabilizer is retained in the final product, providing consistent and reliable UV protection. This attribute also minimizes issues like mold deposit and die buildup during extrusion, contributing to better manufacturing efficiency.

Evidence DimensionVolatility & Thermal Stability
Target Compound DataCharacterized by low volatility and high thermal degradation resistance.
Comparator Or BaselineMore volatile UV absorbers.
Quantified DifferenceQualitative but critical for processability; prevents loss of additive during compounding and molding.
ConditionsHigh-temperature polymer processing (e.g., extrusion, injection molding).

Selecting a low-volatility UV absorber like Bumetrizole is essential for reproducibility in manufacturing, ensuring the final product meets its specified UV protection and service life requirements.

Formulating Products for the European Market

Due to its more favorable regulatory profile compared to SVHC-listed alternatives like UV-328, Bumetrizole is a strategic choice for plastics, coatings, and adhesives intended for the EU market, minimizing regulatory risk and ensuring compliance.

High-Temperature Processing of Engineering Plastics

The low volatility and high thermal stability of Bumetrizole make it highly suitable for incorporation into engineering plastics such as polycarbonates, polyesters, and polyamides that require high-temperature extrusion or injection molding processes.

Long-Service-Life Outdoor Applications

For applications demanding maximum durability and color retention over many years, such as automotive clear coats, architectural glazing, and high-performance textiles, Bumetrizole's enhanced photopermanence provides a distinct advantage over less stable UV absorbers.

Stabilization of Polystyrene and Other High-Tg Polymers

Studies have shown that the loss rate of Bumetrizole is considerably slower in polymers with a high glass transition temperature (Tg) like polystyrene, indicating strong compatibility and persistence, making it an effective choice for stabilizing these specific matrices.

Physical Description

Dry Powder; Dry Powder, Pellets or Large Crystals; Dry Powder, Other Solid; Liquid

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

315.1138399 g/mol

Monoisotopic Mass

315.1138399 g/mol

Heavy Atom Count

22

UNII

7ZF18Q354W

GHS Hazard Statements

Aggregated GHS information provided by 2114 companies from 11 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 216 of 2114 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1898 of 2114 companies with hazard statement code(s):;
H413 (88.99%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

3896-11-5

Wikipedia

Bumetrizole

Use Classification

Fragrance Ingredients
Plastics -> Light stabilisers
Cosmetics -> Uv absorber
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); ABS; PVC (rigid); PC; (E)PS

General Manufacturing Information

Plastics Product Manufacturing
Paint and Coating Manufacturing
Textiles, apparel, and leather manufacturing
Synthetic Rubber Manufacturing
Plastics Material and Resin Manufacturing
Phenol, 2-(5-chloro-2H-benzotriazol-2-yl)-6-(1,1-dimethylethyl)-4-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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